molecular formula C11H6N2O4 B11495472 4-methyl-6-nitro-2-oxo-2H-chromene-3-carbonitrile

4-methyl-6-nitro-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B11495472
M. Wt: 230.18 g/mol
InChI Key: UVKJJGXSEVNIBC-UHFFFAOYSA-N
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Description

4-Methyl-6-nitro-2-oxo-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-nitro-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method is considered green as it avoids the use of hazardous reagents or solvents.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-nitro-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, and basic Al2O3 under grinding conditions . The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various derivatives of chromene, such as coumarin-3-carboxylic acid, coumarin-3-carboxamides, methine dyes, and 3-aroylcoumarins .

Scientific Research Applications

4-Methyl-6-nitro-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-6-nitro-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as monoamine oxidase and α-chymotrypsin, leading to various biological effects . The compound’s structure allows it to bind to these targets effectively, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 2-oxo-2H-chromene-3-carbonitriles, such as:

Uniqueness

4-Methyl-6-nitro-2-oxo-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nitro group, in particular, plays a crucial role in its antimicrobial and antifungal properties .

Properties

Molecular Formula

C11H6N2O4

Molecular Weight

230.18 g/mol

IUPAC Name

4-methyl-6-nitro-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C11H6N2O4/c1-6-8-4-7(13(15)16)2-3-10(8)17-11(14)9(6)5-12/h2-4H,1H3

InChI Key

UVKJJGXSEVNIBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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